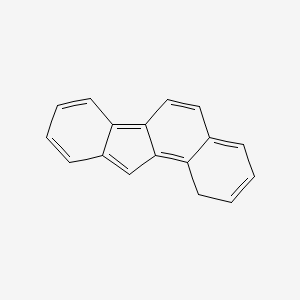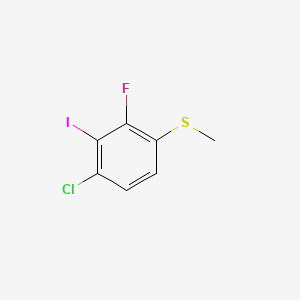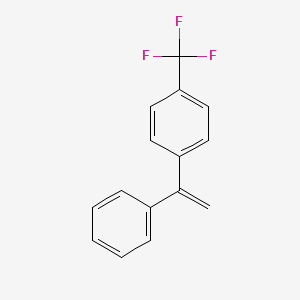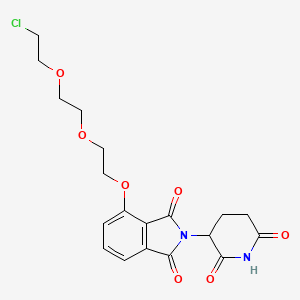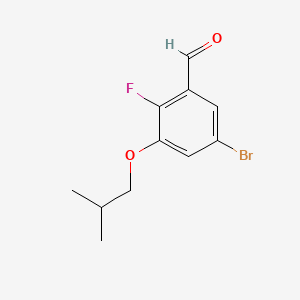![molecular formula C29H26N4O4 B14762314 4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14762314.png)
4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a complex organic compound that features multiple functional groups, including an imidazoisoquinoline core, a benzamide moiety, and a methoxyindole substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A possible synthetic route could involve:
Formation of the imidazoisoquinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminoaryl ketone and a suitable nitrile.
Attachment of the benzamide moiety: This step may involve the reaction of the imidazoisoquinoline intermediate with a benzoyl chloride derivative under basic conditions.
Introduction of the methoxyindole substituent: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyindole boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyindole moiety, leading to the formation of quinone-like structures.
Reduction: Reduction reactions could target the carbonyl groups in the imidazoisoquinoline core, potentially yielding alcohol derivatives.
Substitution: The benzamide and methoxyindole groups may participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxyindole moiety could yield quinone derivatives, while reduction of the carbonyl groups could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its molecular targets.
Medicine: Potential therapeutic applications, such as anticancer, antiviral, or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it could interact with receptors or ion channels, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in the indole moiety may confer unique electronic and steric properties, potentially affecting the compound’s reactivity, binding affinity, and overall biological activity. This could make it more or less effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C29H26N4O4 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C29H26N4O4/c1-37-23-10-11-25-24(15-23)20(16-31-25)12-13-30-27(34)18-6-8-22(9-7-18)33-28(35)26-14-19-4-2-3-5-21(19)17-32(26)29(33)36/h2-11,15-16,26,31H,12-14,17H2,1H3,(H,30,34)/t26-/m0/s1 |
InChI Key |
WAYRATFXCSEZFL-SANMLTNESA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)N4C(=O)[C@@H]5CC6=CC=CC=C6CN5C4=O |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)N4C(=O)C5CC6=CC=CC=C6CN5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14762233.png)

![2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-](/img/structure/B14762242.png)
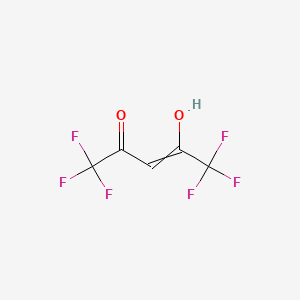
![(1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14762264.png)
